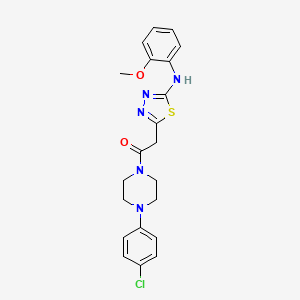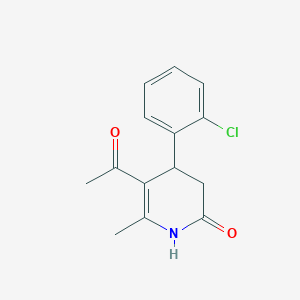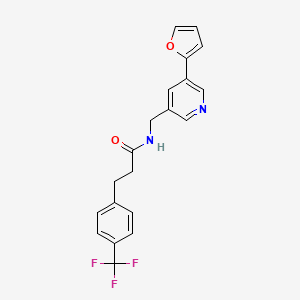![molecular formula C15H26ClN3O B2500106 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide CAS No. 2411243-56-4](/img/structure/B2500106.png)
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as 'TAK-659' and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer and autoimmune disorders.
作用機序
TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to reduced proliferation and survival of cancerous cells. In addition, BTK inhibition has been shown to reduce inflammation and autoimmunity in preclinical models.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. Its selective inhibition of BTK leads to reduced proliferation and survival of cancerous cells. In addition, BTK inhibition has been shown to reduce inflammation and autoimmunity in preclinical models. TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. Its selective inhibition of BTK makes it a valuable tool for studying B-cell receptor signaling and its role in disease. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, TAK-659 has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of TAK-659 in humans.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-N-(2,2-dimethylbutyl) acetamide with 1,3,5-trimethylpyrazole-4-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium borohydride to yield TAK-659. The synthesis process has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
TAK-659 has been extensively studied for its potential use in scientific research applications. Its selective inhibition of BTK has been shown to have therapeutic potential in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit BTK-mediated signaling pathways, leading to reduced proliferation and survival of cancerous cells. In addition, TAK-659 has been shown to reduce inflammation and autoimmunity in preclinical models.
特性
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O/c1-7-15(4,5)10-19(14(20)8-16)9-13-11(2)17-18(6)12(13)3/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBRGABWQNXSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(CC1=C(N(N=C1C)C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)





![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)